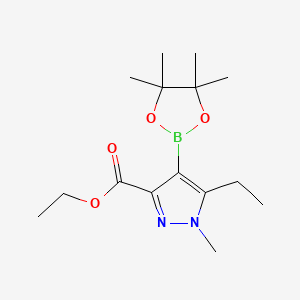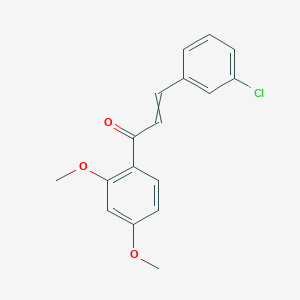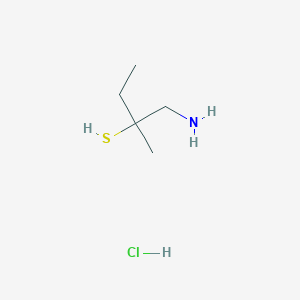![molecular formula C20H14N2O3 B14006967 2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol CAS No. 5432-95-1](/img/structure/B14006967.png)
2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(E)-(4-Nitrophenyl)methylidene]amino}-9H-fluoren-9-ol is a complex organic compound known for its unique structure and properties It consists of a fluorenol backbone with a nitrophenylmethylideneamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(4-Nitrophenyl)methylidene]amino}-9H-fluoren-9-ol typically involves the condensation of 9H-fluoren-9-ol with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography.
化学反応の分析
Types of Reactions
2-{[(E)-(4-Nitrophenyl)methylidene]amino}-9H-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and fluorenone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitrofluorenone derivatives.
Reduction: Formation of amino-substituted fluorenol derivatives.
Substitution: Formation of various substituted fluorenol derivatives depending on the nucleophile used.
科学的研究の応用
2-{[(E)-(4-Nitrophenyl)methylidene]amino}-9H-fluoren-9-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, including polymers and dyes, due to its stability and reactivity
作用機序
The mechanism of action of 2-{[(E)-(4-Nitrophenyl)methylidene]amino}-9H-fluoren-9-ol involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the fluorenol moiety can interact with biological macromolecules. These interactions can lead to the modulation of biological pathways, making the compound of interest in medicinal chemistry .
類似化合物との比較
Similar Compounds
9-Fluorenol: A structurally related compound with a hydroxyl group at the 9-position of fluorene.
Fluorenone: Another related compound where the hydroxyl group is replaced by a carbonyl group. It is used as an intermediate in organic synthesis and in the production of dyes and pigments.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
特性
CAS番号 |
5432-95-1 |
|---|---|
分子式 |
C20H14N2O3 |
分子量 |
330.3 g/mol |
IUPAC名 |
2-[(4-nitrophenyl)methylideneamino]-9H-fluoren-9-ol |
InChI |
InChI=1S/C20H14N2O3/c23-20-18-4-2-1-3-16(18)17-10-7-14(11-19(17)20)21-12-13-5-8-15(9-6-13)22(24)25/h1-12,20,23H |
InChIキー |
SXTTUQVREWTSAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C3=C(C=C(C=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-])C(C2=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylpropan-1-one;ethanesulfonic acid](/img/structure/B14006886.png)

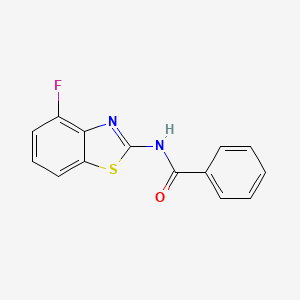
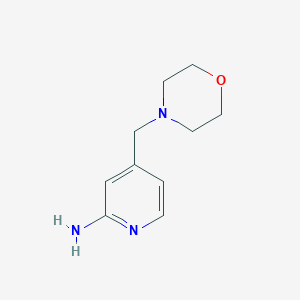

![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)
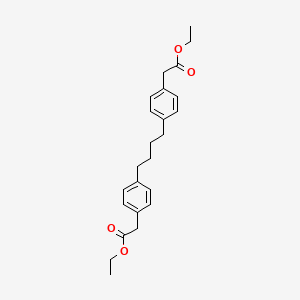
![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol](/img/structure/B14006921.png)
![Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate](/img/structure/B14006928.png)
